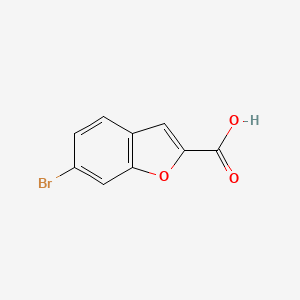

Ácido 6-bromobenzofurano-2-carboxílico

Descripción general

Descripción

6-Bromobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrO3 and its molecular weight is 241.04 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Bromobenzofuran-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

El ácido 6-bromobenzofurano-2-carboxílico puede utilizarse en la síntesis orgánica como bloque de construcción para crear moléculas complejas. Su átomo de bromo es reactivo y puede utilizarse para una mayor funcionalización mediante diversas reacciones orgánicas, como el acoplamiento de Suzuki, que se utiliza a menudo en la síntesis farmacéutica .

Investigación Farmacéutica

Los derivados del benzofurano son conocidos por sus amplias aplicaciones farmacéuticas. Compuestos como la amiodarona y la bergapten tienen estructuras de benzofurano y se utilizan en medicamentos para la arritmia y los trastornos de la piel, respectivamente . El ácido 6-bromobenzofurano-2-carboxílico podría servir como precursor en la síntesis de agentes terapéuticos similares.

Ciencia de los Materiales

En la ciencia de los materiales, este compuesto podría investigarse para el desarrollo de nuevos materiales con posibles aplicaciones en electrónica o fotónica debido a las propiedades únicas del anillo de benzofurano .

Estudios de Bioactividad

Los benzofuranos presentan una gama de bioactividades. Como tal, el ácido 6-bromobenzofurano-2-carboxílico puede estudiarse por sus propiedades bioactivas, lo que podría conducir al descubrimiento de nuevas actividades biológicas y usos terapéuticos .

Inhibición Enzimática

Algunos derivados del benzofurano actúan como inhibidores enzimáticos. Por ejemplo, basándose en un compuesto relacionado, el ácido 5-bromobenzofurano-2-carboxílico, se han diseñado sondas para inhibir la quinasa Pim-1, una enzima implicada en la progresión del cáncer . La variante 6-bromo podría explorarse para propiedades inhibitorias similares.

Química Analítica

Los ácidos carboxílicos se utilizan a menudo en la química analítica para fines de detección. La estructura específica del ácido 6-bromobenzofurano-2-carboxílico podría permitirle servir como estándar o reactivo en técnicas de cromatografía o espectroscopia .

Seguridad Química y Control de Riesgos

El perfil de seguridad y los procedimientos de manipulación del compuesto serían esenciales para la investigación que implique la seguridad química y el control de riesgos, asegurando prácticas de laboratorio seguras .

Mecanismo De Acción

Target of Action

6-Bromobenzofuran-2-carboxylic acid is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical reactions or signaling pathways .

Pharmacokinetics

It’s known that the compound is solid at room temperature .

Result of Action

Benzofuran derivatives are known to have strong biological activities .

Action Environment

It’s known that the compound should be stored in a dry environment at 2-8°c .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Análisis Bioquímico

Biochemical Properties

6-Bromobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which influence its binding affinity and specificity .

Cellular Effects

The effects of 6-Bromobenzofuran-2-carboxylic acid on different cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Bromobenzofuran-2-carboxylic acid can inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . Additionally, it influences the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-Bromobenzofuran-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition is mediated through direct binding interactions, which disrupt the enzyme’s normal function and lead to downstream effects on gene expression and cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Bromobenzofuran-2-carboxylic acid over time have been studied in laboratory settings. It has been found to be relatively stable under standard storage conditions, but its effects on cellular function can change over time. Long-term exposure to 6-Bromobenzofuran-2-carboxylic acid in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated its prolonged effects on immune modulation and cancer cell inhibition .

Dosage Effects in Animal Models

The effects of 6-Bromobenzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, it has been observed to enhance immune function and inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

6-Bromobenzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which enhance its solubility and excretion . These metabolic processes are crucial for regulating the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 6-Bromobenzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It is known to be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of 6-Bromobenzofuran-2-carboxylic acid is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its biological effects .

Propiedades

IUPAC Name |

6-bromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBSHNJYWRMJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363053 | |

| Record name | 6-Bromobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439107-94-5 | |

| Record name | 6-Bromobenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.